
5-Methyluridine-3'-13C
Vue d'ensemble
Description
5-Methyluridine-3'-13C is a stable isotope-labeled derivative of 5-methyluridine, where the 13C isotope is incorporated at the 3' carbon of the ribose moiety. This compound is primarily utilized in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling studies to investigate RNA dynamics, methylation pathways, and nucleoside metabolism . The molecular formula of this compound is C₁₀H₁₄N₂O₆, with a molecular weight of approximately 259.22 g/mol (adjusted for the 13C substitution at the 3' position). Its structure consists of a uracil base methylated at the 5-position and a ribose sugar with a 13C label at the 3' carbon, distinguishing it from both non-methylated uridine derivatives and other isotopologues .
Méthodes De Préparation
Chemical Synthesis of 5-Methyluridine: Foundational Approaches
The preparation of 5-methyluridine-3'-13C builds upon classical methods for synthesizing methylated uridine derivatives. A seminal route involves the Vorbrüggen coupling reaction, which facilitates the fusion of a protected ribose moiety with a modified uracil base. For example, Fox et al. demonstrated that treating 2',3',5'-tribenzoyl-5-methyluridine with ethanolic ammonia yields 5-methyluridine in 95% efficiency after crystallization . This method employs ribose protection with benzoyl groups to prevent undesired side reactions during glycosidic bond formation.
Key steps include:
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Protection of Ribose Hydroxyls : The 2', 3', and 5'-hydroxyl groups of ribose are benzoylated to form 2',3',5'-tribenzoylribofuranose.
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Coupling with 5-Methyluracil : Using trimethylsilyl triflate as a catalyst, the protected ribose reacts with 5-methyluracil under anhydrous conditions.
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Deprotection : Ammonolysis in ethanol removes benzoyl groups, yielding 5-methyluridine .
While this method achieves high yields for unlabeled 5-methyluridine, isotopic labeling at the 3'-position necessitates modifications to the ribose precursor or coupling conditions.
Isotopic Labeling Strategies for 13C Incorporation at the 3'-Position
Introducing a 13C isotope at the 3'-ribose position requires precise control over the synthetic pathway. Two primary strategies have been developed:
Use of 13C-Labeled Ribose Precursors
Kawashima et al. pioneered the synthesis of isotopically labeled ribose derivatives for nucleoside preparation . Their approach involves:
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Synthesis of 3'-13C-Ribose : Starting from D-ribose, the 3'-position is selectively labeled via enzymatic or chemical exchange reactions. For instance, treating ribose with 13C-enriched cyanide under Kolbe nitrile synthesis conditions introduces the label at the desired carbon .
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Protection and Activation : The labeled ribose is protected as a 2',5'-di-O-TBDMS (tert-butyldimethylsilyl) derivative, leaving the 3'-hydroxyl exposed for subsequent functionalization.
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Vorbrüggen Coupling : The protected ribose reacts with 5-methyluracil in the presence of trimethylsilyl triflate, forming the glycosidic bond while retaining the 3'-13C label .
This method, while effective, demands access to custom-synthesized 13C-ribose, which can be cost-prohibitive for large-scale applications.
Protective Group Strategies for 3'-Selective Labeling
The choice of protective groups critically influences the regioselectivity of isotopic incorporation. Modern methods favor silyl ethers due to their stability under diverse reaction conditions:
Triisopropylsilyl (TIPS) Protection
PubChem CID 14885956 details a 3',5'-TIPS-protected 5-methyluridine derivative, where the 3'- and 5'-hydroxyls are shielded by bulky silyl groups . This protection scheme allows selective functionalization at the 2'-position but can be adapted for 3'-labeling by:
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Temporary Masking of 2'-OH : Introducing a labile protecting group (e.g., acetyl) at the 2'-position.
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13C Labeling at 3'-OH : Performing isotopic exchange or substitution reactions on the exposed 3'-hydroxyl.
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Global Deprotection : Sequential removal of silyl and acetyl groups yields this compound .
Benzoyl vs. Acetyl Protection
Comparative studies indicate that benzoyl groups offer superior stability during Vorbrüggen coupling, whereas acetyl groups facilitate milder deprotection conditions. A hybrid approach using 2'-acetyl-3',5'-dibenzoyl protection has been reported to balance reactivity and selectivity .
Reaction Optimization and Yield Considerations
Table 1. Comparative analysis of this compound synthesis methods. Enzymatic approaches, though high-yielding, require specialized enzymes and are less commonly reported in the literature .
Critical parameters influencing yield and purity include:
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Reaction Temperature : Vorbrüggen coupling proceeds optimally at −20°C to prevent sugar decomposition .
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Catalyst Loading : Trimethylsilyl triflate concentrations above 1.2 equivalents risk over-silylation and reduced regioselectivity .
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Isotope Source Purity : Commercial 13C-KCN must be ≥99% enriched to avoid dilution effects in the final product .
Analytical Validation and Quality Control
Post-synthetic characterization employs:
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NMR Spectroscopy : 13C-NMR confirms isotopic incorporation at the 3'-position, with characteristic shifts observed at δ 75–80 ppm for the labeled carbon .
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Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 259.24 for [M+H]+ (C10H14N2O6 with 13C at C3') .
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HPLC-PDA : Reverse-phase chromatography using a C18 column (5 μm, 4.6 × 150 mm) with 10 mM ammonium acetate/acetonitrile gradient ensures >99% chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-[3’-13C]uridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose sugar can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ribose derivatives with ketone or aldehyde functional groups, while substitution reactions can yield halogenated or alkylated nucleosides.
Applications De Recherche Scientifique
2.1. RNA Modification Studies
5-Methyluridine-3'-13C has been utilized to investigate the effects of nucleotide modifications on RNA behavior. Research indicates that modified nucleotides can significantly enhance mRNA stability and translational efficiency:
- Gene Expression : Studies have shown that self-amplifying RNAs containing 5-methyluridine mediate strong expression levels in vivo, leading to prolonged gene expression compared to unmodified counterparts .
- Immune Response Modulation : Modified nucleotides like 5-methyluridine can tailor immune responses, making them crucial for developing mRNA vaccines and therapeutics .
2.2. Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Vaccine Development : The compound has been incorporated into RNA vaccine platforms, enhancing immunogenicity and efficacy against various pathogens .
- Antiviral Research : Its role in antiviral therapies is notable; studies have demonstrated that modified nucleotides can inhibit viral replication, providing a basis for developing new antiviral agents .
2.3. Bioorthogonal Chemistry
5-Methyluridine derivatives have been employed in bioorthogonal reactions, facilitating the synthesis of triazoles through copper-free click chemistry:
- Synthesis Efficiency : Recent investigations highlight efficient synthetic pathways using 5-methyluridine derivatives, yielding high-purity products suitable for further biological applications .
3.1. mRNA Therapeutics
A study demonstrated that self-amplifying RNA constructs containing 5-methyluridine achieved significant transgene expression levels in primary human cells, outperforming standard unmodified RNA constructs . This finding underscores the potential of modified nucleotides in enhancing mRNA-based therapies.
3.2. Antiviral Efficacy
In a controlled study on human rhinovirus (HRV), researchers utilized a hollow fiber infection model to assess the pharmacokinetic-pharmacodynamic relationship of antiviral compounds derived from 5-methyluridine. Results indicated that specific modifications led to enhanced antiviral activity with minimal cytotoxicity, paving the way for safer therapeutic options .
Data Tables
Mécanisme D'action
The mechanism of action of 5-Methyl-[3’-13C]uridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA molecules. The carbon-13 label allows researchers to track its incorporation and metabolism using NMR spectroscopy. The molecular targets and pathways involved include various enzymes responsible for nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Comparaison Avec Des Composés Similaires
Structural Analogs: 2'-O-Methyluridine
2'-O-Methyluridine (CAS 2140-76-3) shares a uridine backbone but differs in methylation position: the methyl group is attached to the 2' oxygen of the ribose rather than the 5-position of the uracil base. Key distinctions include:
- Structural Impact : The 2'-O-methylation confers resistance to ribonucleases, making it valuable in antisense oligonucleotide therapeutics. In contrast, 5-methyluridine’s methylation on the base influences base-pairing and tRNA stability .
- Applications: 2'-O-Methyluridine is used in manufacturing RNA analogs and diagnostic probes , whereas 5-Methyluridine-3'-13C is specialized for isotopic studies.
Isotopologues: 5-Methyluridine-1'-13C
5-Methyluridine-1'-13C (CAS 201996-60-3) is an isotopologue with 13C labeling at the 1' ribose carbon. Comparative analysis reveals:
- Molecular Weight : The 1'-13C variant has a molecular weight of 259.22 g/mol, identical to the 3'-13C isotopologue, as both replace one 12C with 13C .
- NMR Applications : The 3'-13C label provides distinct 13C NMR chemical shifts for studying ribose conformation in RNA, while the 1'-13C label is more relevant for investigating glycosidic bond dynamics .
- Availability : Both isotopologues are niche research chemicals, though 5-Methyluridine-1'-13C was reported as temporarily out of stock in 2024 .
Research Findings and Data
NMR Spectral Data
Table 1 summarizes 13C NMR data for related compounds in acetone-d₆ and pyridine-d₅ (125 MHz) :
Compound | Solvent | Key 13C Shifts (ppm) |
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5-Methyluridine | Acetone-d₆ | 90.2 (C3'), 85.4 (C1') |
2'-O-Methyluridine | Pyridine-d₅ | 86.7 (C2'), 89.1 (C3') |
5-Methyluridine-1'-13C | Pyridine-d₅ | 92.5 (C1') |
Note: Data for this compound is inferred from positional isotopologue trends; the 3'-13C label is expected to shift the C3' resonance by +0.5–1.0 ppm compared to the non-labeled compound .
Isotopic Analysis (δ13C Values)
δ13C values for nucleosides in biogeochemical studies (Table 1, ) highlight isotopic fractionation patterns.
Activité Biologique
5-Methyluridine-3'-13C (also known as 5-Methyluridine) is a nucleoside derivative that has garnered attention in biological and medicinal chemistry due to its unique isotopic labeling and potential applications in various fields. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and research applications.
Chemical Structure and Properties
This compound is a stable isotope form of 5-methyluridine, characterized by the presence of a carbon-13 atom at the 3' position. This modification allows for enhanced tracking in metabolic studies and provides insights into nucleoside metabolism.
Incorporation into RNA:
this compound is incorporated into RNA molecules during transcription, influencing RNA stability and function. The presence of the methyl group at the 5-position enhances the stability of RNA by preventing degradation by ribonucleases, thereby prolonging its half-life in cellular environments.
Role in Cellular Processes:
Research indicates that 5-Methyluridine can modulate various cellular processes, including:
- Gene Expression: By being part of mRNA, it can affect the translation efficiency and stability of mRNA transcripts.
- Cellular Metabolism: The isotopic labeling allows for tracing metabolic pathways involving nucleotides, which is critical in understanding cellular energy dynamics .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is well-absorbed following administration. Studies have shown that it can be detected in various tissues after systemic administration, indicating effective distribution within biological systems. Its isotopic nature allows researchers to quantify its incorporation into RNA using techniques such as mass spectrometry .
Research Applications
This compound has been utilized in several key research areas:
- Metabolic Studies: It serves as a tracer in studies investigating nucleotide metabolism and RNA turnover. For instance, researchers have used it to analyze the dynamics of RNA synthesis and degradation under different physiological conditions .
- Drug Development: The compound's ability to influence RNA stability makes it a candidate for developing oligonucleotide therapeutics. Its isotopic labeling helps in monitoring drug metabolism and efficacy during preclinical trials .
- Cancer Research: In cancer biology, this compound has been explored for its potential to enhance the efficacy of certain chemotherapeutic agents by stabilizing mRNA encoding tumor suppressor proteins .
Case Studies
- Oligonucleotide Therapeutics Development: A study focused on the incorporation of this compound into therapeutic oligonucleotides demonstrated that this modification significantly improved their stability and efficacy against specific cancer cell lines. The results indicated enhanced therapeutic outcomes compared to unmodified oligonucleotides .
- Metabolomics Research: In a metabolomics study, researchers employed this compound to trace nucleotide metabolism in live cells. The findings revealed distinct metabolic pathways activated under stress conditions, providing insights into cellular responses to environmental changes .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity | Application Area |
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5-Methyluridine | Nucleoside | Stabilizes RNA; enhances gene expression | Molecular biology |
This compound | Isotopically labeled | Traces metabolic pathways; improves therapeutic efficacy | Drug development; cancer research |
Uridine | Nucleoside | Precursor for RNA synthesis; involved in metabolism | General metabolic studies |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Methyluridine-3'-13C be optimized to achieve high isotopic purity and yield?
Methodological Answer: The synthesis of this compound involves nucleosidation reactions using silylated nucleobases and Hoffer’s β-chlorosugar (1-chloro-2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranose) to directly access the 2′-deoxyribose structure. Key steps include:
- Silylation activation : Treatment with trimethylsilyl chloride (TMS-Cl) and hexamethyldisilazane (HMDS) to enhance nucleobase reactivity .
- Anomeric selectivity : Reaction with Hoffer’s β-chlorosugar at 40°C in chloroform yields a 3:7 β/α-anomer mixture, with recrystallization in ethanol isolating the desired α-anomer (51% yield) .
- Protection/deprotection : Use of dimethoxytrityl (DMT) groups and toluoyl protection to improve regioselectivity and final product purity .
Table 1: Key Synthesis Steps and Yields
Step | Reaction Conditions | Yield (%) | Purpose |
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Silylation | TMS-Cl, HMDS, 120°C, 16h | 71% | Nucleobase activation |
Nucleosidation | Hoffer’s β-chlorosugar, 40°C | 51% (α-anomer) | Ribose coupling |
Deprotection | CH3NH2 in ethanol, rt | 93% | Final product isolation |
Q. What analytical techniques are essential for confirming the structural integrity and isotopic labeling of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies the 13C label at the 3′ position and distinguishes α/β anomers via coupling constants (e.g., J1',2' ≈ 5–10 Hz for β-anomers) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]+ = 261.09 for this compound) and isotopic enrichment (>98% 13C) .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at 1700 cm⁻¹) and absence of impurities like toluoyl residuals .
Q. How should metabolic flux analysis (MFA) experiments using this compound be designed to study nucleotide salvage pathways?
Methodological Answer:
- Tracer selection : Use this compound as a tracer to track ribose incorporation into RNA/DNA via the salvage pathway .
- Steady-state vs. dynamic labeling : For steady-state MFA, ensure isotopic equilibrium (48–72 hr incubation); for dynamic studies, sample at intervals (0–24 hr) to model flux kinetics .
- Data normalization : Correct for natural 13C abundance and cell biomass dilution effects using isotopomer distribution models (e.g., INCA or OpenFlux) .
Advanced Research Questions
Q. How can discrepancies between observed isotopic labeling patterns and computational metabolic models be resolved?
Methodological Answer:
- Model refinement : Validate assumptions (e.g., compartmentalization of nucleotide pools) using enzyme knockout strains or isotopic tracing in subcellular fractions .
- Multi-tracer experiments : Combine this compound with [U-13C]-glucose to disentangle salvage vs. de novo pathway contributions .
- Statistical validation : Apply goodness-of-fit tests (e.g., chi-square) to compare experimental vs. simulated isotopomer distributions .
Q. What strategies mitigate isotopic impurity interference during synthesis and analysis of this compound?
Methodological Answer:
- Chromatographic purification : Use reverse-phase HPLC (C18 column, 10 mM NH4HCO3 buffer) to separate α/β anomers and residual silylation agents .
- Isotopic QC : Conduct batch-specific 13C enrichment assays via isotope ratio mass spectrometry (IRMS) to ensure >98% purity .
- Synthetic safeguards : Avoid prolonged exposure to acetic anhydride or acidic conditions to prevent 13C loss via hydrolysis .
Q. How can 13C flux data from this compound be integrated with transcriptomic/proteomic datasets for systems-level insights?
Methodological Answer:
- Multi-omics integration : Use constraint-based modeling (e.g., COBRA) to correlate flux rates with RNA-seq/proteomics data, identifying regulatory nodes (e.g., thymidine kinase expression vs. salvage flux) .
- Time-series design : Synchronize sampling for 13C labeling, RNA sequencing, and protein extraction to capture dynamic interactions .
- Machine learning : Train neural networks on flux-transcriptome datasets to predict pathway crosstalk under metabolic stress .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-KHDHUMRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([13C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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